7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol, often involves multi-step reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base . Another method includes the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves the use of high-throughput synthesis techniques. These methods include microwave-assisted synthesis, which offers the advantage of reduced reaction times and increased yields . Additionally, solvent-free conditions and the use of recyclable catalysts are employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as an antimalarial, antimicrobial, and anticancer agent.
Industry: It is used in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with receptor tyrosine kinases, inhibiting their activity and thus exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Ciprofloxacin: An antibiotic.
Quinidine: An antiarrhythmic agent.
Uniqueness
What sets 7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol apart is its unique combination of a fluorophenyl group and a pyridin-2-ylamino group, which enhances its biological activity and specificity . This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
7-[(4-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-16-9-6-15(7-10-16)19(25-18-5-1-2-12-23-18)17-11-8-14-4-3-13-24-20(14)21(17)26/h1-13,19,26H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFSEVGGSGLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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